Carbamic acid, (3-amino-1-piperidinyl)-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid, (3-amino-1-piperidinyl)-, 1,1-dimethylethyl ester (9CI) is a tert-butyl carbamate derivative featuring a piperidine ring substituted with an amino group at the 3-position. This compound belongs to a class of carbamic acid esters widely utilized in organic synthesis, pharmaceutical intermediates, and medicinal chemistry due to their stability and versatility in protecting amine functionalities during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-(3-aminopiperidin-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(11)7-13/h8H,4-7,11H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEBBLKGLHWRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172366 | |
| Record name | Carbamic acid, (3-amino-1-piperidinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301673-15-4 | |
| Record name | Carbamic acid, (3-amino-1-piperidinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301673-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-amino-1-piperidinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid derivatives, particularly those involving piperidine structures, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (3-amino-1-piperidinyl)-, 1,1-dimethylethyl ester (9CI) is noted for its potential therapeutic applications and mechanisms of action.
The biological activity of carbamic acid derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, the compound can act as an inhibitor or activator of various enzymes, thereby modulating biochemical pathways. The presence of the piperidine moiety enhances binding affinity to target molecules, allowing for more effective inhibition or activation .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which are critical in various physiological processes and disease states .
- Anticancer Properties : Studies indicate that certain piperidine-based carbamate derivatives exhibit inhibitory activity against c-Met kinase, a target in cancer therapy. Compounds with modifications in their structure have demonstrated varying degrees of potency against c-Met-driven cell proliferation .
- Anticholinergic Effects : Some derivatives are explored for their potential as anticholinergic agents, which could be beneficial in treating conditions like overactive bladder or other cholinergic-related disorders .
Case Study 1: Inhibition of Serine Proteases
A series of piperidine carbamate peptidomimetics were synthesized and evaluated for their activity against serine proteases such as matriptase and hepsin. These compounds showed significant inhibitory effects, with some exhibiting IC50 values in the nanomolar range. This suggests a strong potential for therapeutic applications in cancer treatment due to the role of these proteases in tumor progression .
Case Study 2: c-Met Kinase Inhibition
Another study focused on the design of novel c-Met inhibitors bearing a piperidine scaffold. The most potent compounds demonstrated IC50 values as low as 8.6 nM against c-Met kinase activity. These findings highlight the importance of structural modifications in enhancing biological activity and specificity towards cancer-related targets .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:
The Boc group’s stability under basic conditions allows selective deprotection in multi-step syntheses .
Nucleophilic Substitution Reactions
The free amine participates in nucleophilic substitutions, forming secondary amines or imines:
| Substrate | Reaction Type | Conditions | Product Application | Reference |
|---|---|---|---|---|
| Alkyl halides | SN2 alkylation | K₂CO₃, DMF, 60°C | Modified piperidine analogs | |
| Acyl chlorides | Acylation | Pyridine, RT | Amide derivatives |
For example, reaction with acetyl chloride produces N-acetyl-3-amino-piperidine derivatives .
Coupling Reactions
The amine engages in peptide coupling or Suzuki-Miyaura reactions:
| Reagent | Catalyst/Base | Product | Use Case | Source |
|---|---|---|---|---|
| Carboxylic acids | EDC/HOBt, DIPEA | Peptide bonds | Drug intermediate synthesis | |
| Aryl boronic acids | Pd(PPh₃)₄, Na₂CO₃ | Biaryl piperidine derivatives | Kinase inhibitors |
A study demonstrated coupling with 4-(4-pyridinyl)piperazine under Pd catalysis to form biaryl structures.
Reductive Amination
The amine reacts with aldehydes/ketones in reductive amination:
| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | MeOH | N-benzyl-piperidine | 78% | |
| Cyclohexanone | H₂ (1 atm), Raney Ni | EtOH | Cyclohexyl-piperidine | 82% |
This method is critical for introducing hydrophobic side chains .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
For instance, heating with 3,5-dibromo-4-hydroxyphenyl derivatives yields quinazolinone analogs.
Stability Under Oxidative Conditions
The Boc group remains intact during oxidations:
| Oxidizing Agent | Conditions | Observation | Reference |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | No Boc cleavage; amine oxidation to nitro | |
| KMnO₄ | H₂O, RT | Partial decomposition |
Comparative Reactivity Data
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent |
|---|---|---|---|
| Boc deprotection (HCl) | 2.1 × 10⁻³ | 45.2 | Dioxane |
| Acylation (acetyl chloride) | 5.8 × 10⁻⁴ | 32.7 | DCM |
Comparison with Similar Compounds
Carbamic Acid, [(3S)-Hexahydro-1H-azepin-3-yl]-, 1,1-Dimethylethyl Ester (9CI)
- Structure : Contains a seven-membered azepane ring instead of a six-membered piperidine ring.
- Key Difference : The azepane ring may confer distinct steric and electronic properties compared to piperidine derivatives, influencing reactivity and biological activity.
Carbamic Acid, (1,2,3,4-Tetrahydro-8-quinolinyl)-, 1,1-Dimethylethyl Ester (CAS 137469-86-4)
- Structure: Features a tetrahydroquinoline moiety, a bicyclic system with aromatic and saturated regions.
- Hazards : Classified under GHS for acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation .
- Key Difference: The fused aromatic system enhances rigidity and may increase lipophilicity, impacting pharmacokinetic behavior compared to non-aromatic analogs.
Carbamic Acid, [(1R)-2-Amino-1-methylethyl]-, 1,1-Dimethylethyl Ester (9CI)
- Structure: Contains a branched aminoalkyl chain instead of a cyclic amine.
- Commercial Availability : Supplied for research purposes, emphasizing its role in peptide synthesis and drug development .
- Key Difference : The linear alkyl chain offers greater conformational flexibility, which may improve solubility but reduce target specificity.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound (3-amino-1-piperidinyl) | Likely C₁₀H₂₁N₃O₂ | ~215.3 (estimated) | Piperidine ring, tert-butyl ester, amino |
| [(3S)-Hexahydro-1H-azepin-3-yl] derivative | C₁₁H₂₂N₂O₂ | 214.3 | Azepane ring, no aromaticity |
| Tetrahydro-8-quinolinyl derivative | C₁₄H₂₀N₂O₂ | 248.3 | Bicyclic structure, GHS hazards |
| [(1R)-2-Amino-1-methylethyl] derivative | C₈H₁₈N₂O₂ | 174.2 | Linear alkyl chain, high solubility |
Note: Molecular weights are calculated from formulas in , and 10.
Therapeutic Potential
- Target Compound: Amino-substituted piperidines are common in CNS drugs (e.g., antipsychotics) due to their ability to cross the blood-brain barrier.
- Analogues: Carbamic Acid, (5-Amino-1H-pyrazol-3-yl)-, tert-butyl ester (): May target enzymes like kinases or proteases, given the pyrazole moiety’s prevalence in kinase inhibitors. Carbamic Acid, (3-Methyl-4H-1,2,4-triazol-4-yl)-, tert-butyl ester (): Potential use in antiviral or antifungal agents due to triazole’s bioactivity.
Research Findings and Industrial Relevance
Piperidine vs. Azepane Scaffolds : Piperidine derivatives generally exhibit higher metabolic stability than azepanes due to reduced ring strain, making them preferable in drug design .
Commercial Demand : Carbamates like the target compound are increasingly sought after for PROTACs (proteolysis-targeting chimeras) and covalent inhibitor synthesis .
Q & A
Basic Research: Safe Handling and Hazard Mitigation
Q: What are the critical safety protocols for handling this compound in laboratory settings? A:
- Hazard Identification : Classified under GHS as acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritant (Category 3) .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, employ NIOSH-approved N95 respirators .
- First Aid : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor for respiratory distress .
- Storage : Store in a cool, dry, ventilated area away from oxidizers. Use inert gas purging for bulk storage to prevent degradation .
Basic Research: Synthetic Methodologies
Q: What are the established synthetic routes for this compound? A:
- Key Method : Asymmetric reduction using sodium borohydride in alcohol/halogenated solvent mixtures (e.g., methanol/dichloromethane) at -15°C to 0°C achieves >78% yield and >99% chiral purity .
- Alternative Routes : Boc-protection of 3-amino-piperidine intermediates, followed by esterification with tert-butyl chloroformate under anhydrous conditions .
Basic Research: Structural and Purity Characterization
Q: How can researchers confirm the structural identity and purity of this compound? A:
- NMR Analysis : - and -NMR verify the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and piperidine ring protons (δ ~3.2–3.5 ppm) .
- LC-MS : Monitors molecular ion peaks (e.g., [M+H] at m/z 248.32) and detects impurities .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) to validate optical purity .
Advanced Research: Optimizing Chiral Purity
Q: How can chiral purity be enhanced during synthesis? A:
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve stereochemical control during asymmetric reductions .
- Temperature Modulation : Maintaining sub-zero temperatures (-15°C) minimizes racemization of the 3-amino-piperidine intermediate .
- Catalytic Additives : Chiral auxiliaries like (R)-BINAP or Jacobsen catalysts enhance enantiomeric excess (ee) in Boc-protection steps .
Advanced Research: Stability Under Experimental Conditions
Q: How does the compound degrade under varying pH and temperature conditions? A:
- Acidic Conditions : Boc-group cleavage occurs rapidly below pH 3, releasing gaseous CO and tert-butanol. Monitor via TLC or IR (loss of carbonyl peak at ~1700 cm) .
- Thermal Stability : Decomposes above 150°C, forming piperidine derivatives. Use differential scanning calorimetry (DSC) to identify exothermic degradation peaks .
- Long-Term Storage : Lyophilized samples retain stability for >12 months at -20°C in amber vials with desiccants .
Advanced Research: Computational Modeling Applications
Q: How can computational tools aid in studying this compound’s reactivity? A:
- Molecular Docking : Use SMILES notation (e.g.,
O=C(N[C@@H]1CCCNC1)OC(C)(C)C) to model interactions with biological targets like enzymes or receptors . - DFT Calculations : Predict reaction pathways for Boc-deprotection or nucleophilic substitutions using Gaussian or ORCA software .
- QSAR Modeling : Correlate structural features (e.g., tert-butyl steric effects) with biological activity using MOE or Schrödinger suites .
Advanced Research: Resolving Data Contradictions
Q: How should researchers address discrepancies in reported yields or purities? A:
- Reaction Replication : Standardize solvents (e.g., anhydrous DMF vs. wet THF) and catalyst batches to isolate variables .
- Analytical Cross-Validation : Combine HPLC, -NMR, and HRMS to detect trace impurities or stereoisomers .
- Peer Review : Collaborate with independent labs to validate protocols, especially for chiral purity claims .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
